molecular formula C37H69O8P B1242368 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

Cat. No.: B1242368
M. Wt: 672.9 g/mol
InChI Key: YQMUIZXKIKXZHD-UMKNCJEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PA(16:0/18:2(9Z, 12Z)), also known as 16:0-18:2-pa or PA(16:0/18:2), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:2(9Z, 12Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA;  which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z));  which is mediated by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z));  which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:2(9Z, 12Z)) is involved in cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/18:0/18:2(9Z, 12Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. PA(16:0/18:2(9Z, 12Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z,12Z-octadecadienoyl (linoleoyl) respectively. It is a conjugate acid of a 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate(2-).

Properties

Molecular Formula

C37H69O8P

Molecular Weight

672.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H69O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42)/b13-11-,18-17-/t35-/m1/s1

InChI Key

YQMUIZXKIKXZHD-UMKNCJEQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate
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